2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole
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Overview
Description
2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with an oxetane derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride at 60°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of alkylated or aminated derivatives.
Scientific Research Applications
2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Studied for its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors critical for cell survival, leading to cell death. The compound’s oxetane ring can form covalent bonds with nucleophilic sites in proteins, disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3,4-thiadiazole: Lacks the oxetane ring, making it less reactive in certain chemical reactions.
5-(Oxetan-3-yloxy)-1,3,4-thiadiazole: Lacks the methyl group, which can affect its steric and electronic properties.
Uniqueness
2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole is unique due to the presence of both the methyl group and the oxetane ring, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-4-7-8-6(11-4)10-5-2-9-3-5/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXMQEPIVDWMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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